molecular formula C18H15FN2O2 B12047501 1-(4-Fluorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid

1-(4-Fluorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12047501
M. Wt: 310.3 g/mol
InChI Key: AAFKKYHKNBIYIS-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid is an organic compound that features a pyrazole ring substituted with a 4-fluorobenzyl group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and mild reaction conditions. The choice of reagents and catalysts can be optimized to enhance yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate can then react further to yield substituted products.

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H15FN2O2

Molecular Weight

310.3 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C18H15FN2O2/c1-12-2-6-14(7-3-12)16-10-17(18(22)23)21(20-16)11-13-4-8-15(19)9-5-13/h2-10H,11H2,1H3,(H,22,23)

InChI Key

AAFKKYHKNBIYIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=C(C=C3)F

Origin of Product

United States

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